molecular formula C16H16O B156497 3-(4-Methylphenyl)propiophenone CAS No. 1669-50-7

3-(4-Methylphenyl)propiophenone

Cat. No. B156497
CAS RN: 1669-50-7
M. Wt: 224.3 g/mol
InChI Key: VBMLYDUTYXBITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Methylphenyl)propiophenone" is a chemical of interest in various fields of research, particularly in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful for understanding the chemistry of "3-(4-Methylphenyl)propiophenone".

Synthesis Analysis

The synthesis of related compounds often involves regioselective reactions, as seen in the preparation of isopropylthio/phenylthiosuccinic acid esters . Similarly, the synthesis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds involves careful control of reaction conditions to achieve the desired product . These methods can be adapted for the synthesis of "3-(4-Methylphenyl)propiophenone" by considering the specific functional groups and the desired substitution pattern on the aromatic rings.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds, as demonstrated for 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones and (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the molecular structure of "3-(4-Methylphenyl)propiophenone".

Chemical Reactions Analysis

The reactivity of a compound can be inferred from its behavior in various chemical reactions. For instance, the mass spectral fragmentation patterns of synthesized esters and the hydrogen-bonding patterns observed in propenone derivatives can provide insights into the potential reactivity of "3-(4-Methylphenyl)propiophenone" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The spectroscopic properties of related compounds have been studied using techniques such as Fourier transform infrared spectroscopy, Raman spectroscopy, and NMR . These studies can help predict the properties of "3-(4-Methylphenyl)propiophenone", such as its spectroscopic signatures and reactivity profiles. Additionally, computational methods like density functional theory (DFT) can be used to predict various properties, including the HOMO-LUMO energy gap and molecular electrostatic potential .

Scientific Research Applications

Pharmaceutical Intermediates

3-(4-Methylphenyl)propiophenone serves as an important active pharmaceutical intermediate (API). A study by Yadav and Sowbna (2012) highlights its use in the synthesis of drugs like Ifenprodil and Buphenine, emphasizing the development of more environmentally friendly synthesis methods through liquid–liquid–liquid phase-transfer catalysis (Yadav & Sowbna, 2012).

Biodegradation Research

In the field of environmental science, research on the biodegradation of compounds related to 3-(4-Methylphenyl)propiophenone has been conducted. Bhushan et al. (2000) explored the degradation of 3-Methyl-4-nitrophenol, a breakdown product of certain pesticides, highlighting the role of microorganisms like Ralstonia sp. SJ98 in environmental bioremediation (Bhushan et al., 2000).

Asymmetric Synthesis

Mitsui and Kudo (1967) explored the asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid, starting from propiophenone, which is structurally related to 3-(4-Methylphenyl)propiophenone. This work contributes to the field of synthetic chemistry and enantiomer-specific drug development (Mitsui & Kudo, 1967).

Optical Applications

Research by Nandi et al. (2012) on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which are structurally similar to 3-(4-Methylphenyl)propiophenone, has revealed applications in solvatochromic switches and as probes for investigating preferential solvation in solvent mixtures. This opens up potential applications in optical device technologies (Nandi et al., 2012).

Catalysis

A study by Huang et al. (2001) on a silica-supported methylcellulose-L-proline–Pt complex demonstrated its use as a catalyst for the asymmetric hydrogenation of propiophenone, showcasing applications in catalysis and chemical synthesis (Huang et al., 2001).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, structurally related to 3-(4-Methylphenyl)propiophenone, has been studied for its effectiveness as a corrosion inhibitor for copper alloys, indicating potential applications in materials science (Nam et al., 2016).

Safety And Hazards

While specific safety and hazard information for 3-(4-Methylphenyl)propiophenone was not found in the retrieved sources, general safety measures for handling chemical reagents include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-(4-methylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMLYDUTYXBITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472198
Record name 3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)propiophenone

CAS RN

1669-50-7
Record name 3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3-(4-Methylphenyl)propiophenone
Reactant of Route 5
3-(4-Methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenyl)propiophenone

Citations

For This Compound
1
Citations
D Austin, T Koziol, E Wooly… - Journal of Chromatography …, 1990 - Elsevier
Diprafenone,(+)-2’-[2-hydroxy-3-(tert.-pentylamino) propoxy]-3-phenylpropiophenone, is a class Ic anti-arrhythmic agent currently under development in several countries. The …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.